molecular formula C14H10ClFN2O B3847612 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide

Cat. No.: B3847612
M. Wt: 276.69 g/mol
InChI Key: CVIGCZRWDLUEFW-RQZCQDPDSA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its antiproliferative and antioxidative effects. For example, it may inhibit kinases involved in cell proliferation or interact with reactive oxygen species to exert antioxidant effects .

Comparison with Similar Compounds

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide can be compared with other benzohydrazide derivatives:

The uniqueness of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide lies in its specific combination of chloro and fluoro substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-12-7-4-8-13(16)11(12)9-17-18-14(19)10-5-2-1-3-6-10/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIGCZRWDLUEFW-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide
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N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide
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N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide
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N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide
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N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide
Reactant of Route 6
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide

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